Curcudiol
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Overview
Description
Curcudiol is a natural product found in Myrmekioderma rea, Mycale, and other organisms with data available.
Scientific Research Applications
Microbial and Chemical Transformation Studies
Curcudiol, derived from the marine sponge Didiscus oxeata, has been studied for its transformation through microbial fermentation and chemical reactions. Notably, it has been transformed into several new metabolites with varying biological activities, demonstrating its potential for antimicrobial and antimalarial applications (El Sayed et al., 2002).
Potential Against COVID-19-Associated Mucormycosis
A study explored the docking of marine sponge-derived compounds, including curcudiol, against mucormycosis, a fungal infection associated with COVID-19. Curcudiol showed promising binding affinity, suggesting its potential as a broad-spectrum agent against this condition (Pokharkar et al., 2022).
Synthetic Routes to Phenolic Sesquiterpenes
Research has been conducted on the synthesis of curcudiol through oxidative cleavage methods. This synthetic approach enhances understanding of the chemical structure and potential modifications of curcudiol for various applications (Ho et al., 1995).
Comparison with Other Curcumin Derivatives
Although curcudiol is distinct from curcumin, research on curcumin and its derivatives, like curcumol, provides context on the potential therapeutic applications of curcudiol. Studies on curcumin have explored its use in treating various diseases due to its antioxidant and anti-inflammatory properties, and similar research methodologies could be applicable to curcudiol (Yallapu et al., 2015).
properties
CAS RN |
109028-15-1 |
---|---|
Product Name |
Curcudiol |
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-[(2S)-6-hydroxy-6-methylheptan-2-yl]-5-methylphenol |
InChI |
InChI=1S/C15H24O2/c1-11-7-8-13(14(16)10-11)12(2)6-5-9-15(3,4)17/h7-8,10,12,16-17H,5-6,9H2,1-4H3/t12-/m0/s1 |
InChI Key |
TYUONEYWBLIYDF-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)CCCC(C)(C)O)O |
SMILES |
CC1=CC(=C(C=C1)C(C)CCCC(C)(C)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)CCCC(C)(C)O)O |
synonyms |
curcudiol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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